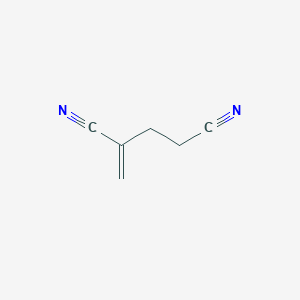
メタンスルホニルアジド
概要
説明
Methanesulfonyl azide (MsN3) is a chemical compound that belongs to the family of sulfonyl azides. It is a colorless, volatile, and explosive liquid that is widely used in scientific research. MsN3 is an important reagent in organic synthesis and is used in the preparation of various organic compounds.
科学的研究の応用
分子構造解析
メタンスルホニルアジドは、IR(ガス、マトリックス分離)、ラマン(固体)分光法で純粋な形で特性評価され、その構造はX線結晶学によって確立されています . 気相および固相の両方で、アジドは2つのS基の1つに対してシンペリプラナーであるアジド配位子を有する単一のコンフォメーションを示します .
2. 固体希ガスマトリックスでの光分解 ArFレーザー(193 nm)光分解により、固体希ガスマトリックス中のアジドはN2を分離し、三重項基底状態のスルホニルニトレンCH3SO2Nを生成します . 続いてUV光(266 nm)で光分解すると、ニトレンから擬似クルチウス転位生成物CH3NSO2への変換が起こります .
量子化学計算
マトリックス分離IR分光法による光分解中間体の同定は、DFT法による量子化学計算によって裏付けられています .
その他の化合物の合成
メタンスルホニルアジドは、他の化合物の合成に使用されます。 たとえば、1,1-ジフルオロ-2-モルホリン-4-イル-2-オキソ-エタンスルホニルアジドを製造するために使用できます .
感光光分解
メタンスルホニルアジドは、炭化水素中の感光光分解に使用されます.
科学研究
作用機序
Target of Action
Methanesulfonyl azide is primarily used in the modification of antisense oligonucleotides (ASOs), which are designed to bind to specific RNA targets and promote RNaseH1-mediated degradation of RNA . The primary targets of these ASOs are the specific RNA sequences they are designed to bind to .
Mode of Action
Methanesulfonyl azide is used to introduce mesyl-phosphoramidate (MsPA) linkages into the DNA gap and flanks of gapmer ASOs . This modification enhances the nuclease stability and protein binding properties of the ASOs . The MsPA linkage is introduced into ASOs by means of a Staudinger reaction between methanesulfonyl azide and the trivalent phosphite intermediate produced upon phosphoramidite coupling .
Biochemical Pathways
The introduction of MsPA linkages affects the RNA-binding, nuclease stability, protein binding, pro-inflammatory profile, antisense activity, and toxicity of the ASOs . Replacing up to 5 phosphorothioate (PS) linkages in the gap with MsPA is well tolerated and can greatly reduce both immune stimulation and cytotoxicity .
Pharmacokinetics
The improved nuclease stability of MsPA over PS translates to significant improvement in the duration of ASO action in mice . This suggests that the MsPA modification may enhance the bioavailability of the ASOs by increasing their resistance to degradation.
Result of Action
The result of the action of methanesulfonyl azide is the creation of ASOs with improved potency and therapeutic index, reduced pro-inflammatory effects, and extended duration of effect . These ASOs can effectively bind to their RNA targets and promote their degradation, leading to the downregulation of the target genes .
Action Environment
The action of methanesulfonyl azide and the resulting ASOs can be influenced by various environmental factors. For example, the efficiency of the Staudinger reaction used to introduce the MsPA linkages may be affected by the reaction conditions . Additionally, the stability and activity of the resulting ASOs can be influenced by the cellular environment, including the presence of nucleases and other proteins .
Safety and Hazards
将来の方向性
Methanesulfonyl azide shows unique reactivity in forming bonds. It has been observed to insert into C–H and O–H bonds during photolysis in hydrocarbons and alcohols, indicating its potential in organic synthesis . Furthermore, mesyl phosphoramidate oligonucleotides are able to form a complementary duplex with RNA, which is only slightly less stable than the equivalent DNA:RNA duplex. This raises the possibility of their application as potential antisense therapeutic agents .
生化学分析
Cellular Effects
Methanesulfonyl azide has been used in the modification of gapmer antisense oligonucleotides (ASOs) and characterized the effect of these linkages on RNA-binding, nuclease stability, protein binding, pro-inflammatory profile, antisense activity and toxicity in cells and in mice . Replacing up to 5 PS in the gap with MsPA was well tolerated and replacing specific PS linkages at appropriate locations was able to greatly reduce both immune stimulation and cytotoxicity .
Molecular Mechanism
Upon an ArF laser (193 nm) photolysis, Methanesulfonyl azide in solid noble gas matrices splits off N2 and yields the sulfonyl nitrene CH3SO2N in the triplet ground state . Subsequent photolysis with UV light (266 nm) causes the transformation from the nitrene to the pseudo-Curtius rearrangement product CH3NSO2 .
Temporal Effects in Laboratory Settings
The improved nuclease stability of MsPA over PS translated to significant improvement in the duration of ASO action in mice which was comparable to that of enhanced stabilized siRNA designs .
Dosage Effects in Animal Models
While these effects can be mitigated by judicious screening and evaluation of candidate ASOs in pre-clinical cell and animal models, a general chemical strategy to modulate ASO protein binding by reducing PS content could be beneficial for designing the next generation of more effective PS ASOs .
Metabolic Pathways
Methanesulfonyl azide is a simple reagent that is perfectly suited for diazotransfer reactions . As an azide compound, Methanesulfonyl azide can also be employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole rings .
特性
IUPAC Name |
N-diazomethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQIGUWUNPQBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339446 | |
| Record name | Methanesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1516-70-7 | |
| Record name | Methanesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



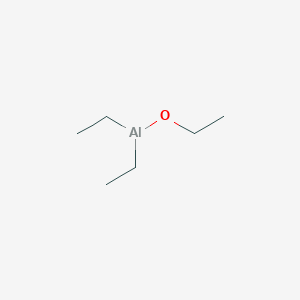


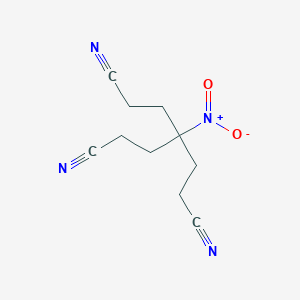



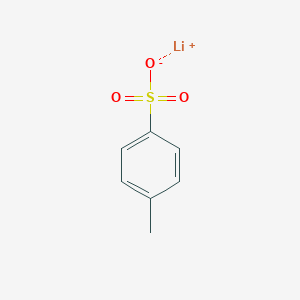
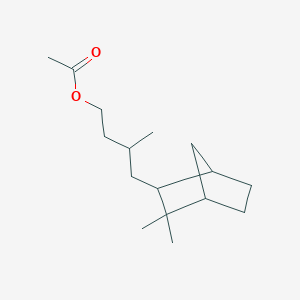

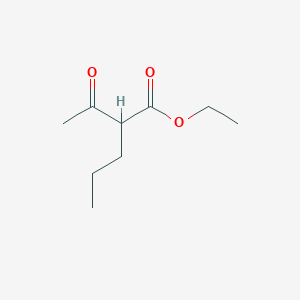
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
